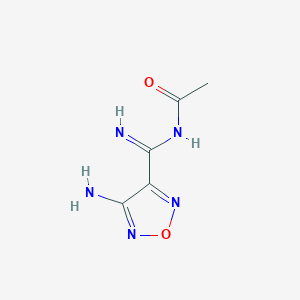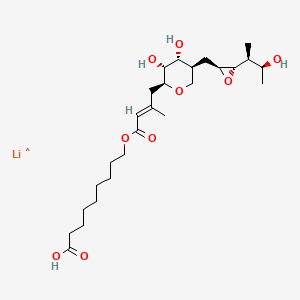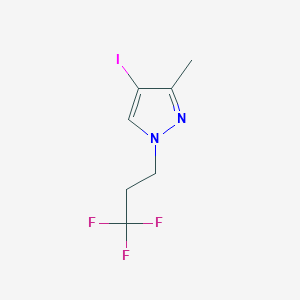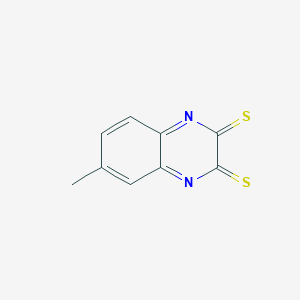![molecular formula C15H23N3 B12347365 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, which is a fused bicyclic structure consisting of benzene and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole ring. This is followed by alkylation reactions to introduce the 2-methylpropyl and propan-1-amine groups. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzimidazole ring and the amine group can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that may involve solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzimidazole compounds.
Applications De Recherche Scientifique
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The amine group may participate in hydrogen bonding or ionic interactions, enhancing the compound’s binding affinity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-1-propanamine: A simpler amine compound with similar structural features but lacking the benzimidazole ring.
2-methyl-1H-benzimidazole: Contains the benzimidazole ring but lacks the propan-1-amine group.
1-propanamine, 2-methyl-N-(2-methylpropyl): Similar in structure but with different substituents on the benzimidazole ring.
Uniqueness
2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine is unique due to its combination of the benzimidazole ring and the propan-1-amine group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H23N3 |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
2-methyl-1-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C15H23N3/c1-10(2)9-18-13-8-6-5-7-12(13)17-15(18)14(16)11(3)4/h5-8,10-11,14H,9,16H2,1-4H3 |
Clé InChI |
QADQCKCDAZCMNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=CC=CC=C2N=C1C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)







![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)


![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
